4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR837 involves a series of chemical reactions that result in the formation of its unique structure. The compound is typically synthesized through a multi-step process that includes the formation of an N-cyclopropyl amide and the incorporation of a cyanophenyl group . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and methanol, with ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of MR837 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored as a solid at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MR837 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: MR837 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in its structure are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving MR837 include oxidizing agents, reducing agents, and various solvents such as DMSO and methanol . The reaction conditions often require controlled temperatures and ultrasonic assistance to enhance solubility and reaction rates .
Major Products
The major products formed from the reactions of MR837 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
MR837 has a wide range of scientific research applications, including:
Mechanism of Action
MR837 exerts its effects by binding to the PWWP domain of NSD2, thereby inhibiting its interaction with histone proteins . This inhibition disrupts the methylation of histone 3 lysine 36 (H3K36), a process crucial for chromatin structure and gene expression regulation . By blocking this interaction, MR837 can alter gene expression patterns and potentially inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of MR837
MR837 is unique in its high specificity for the PWWP domain of NSD2, making it a valuable tool for studying the role of NSD2 in epigenetic regulation and cancer therapy . Its ability to disrupt the interaction between NSD2 and histone proteins sets it apart from other inhibitors that may target different domains or have broader specificity .
Properties
IUPAC Name |
4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGGMZTARRIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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